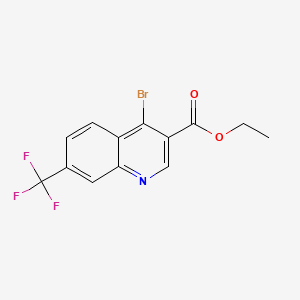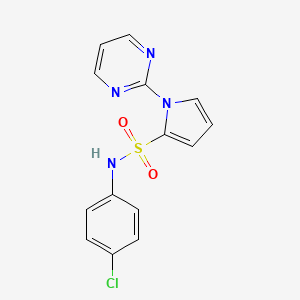
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways, which are important for immune cell function and inflammation. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用機序
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide inhibits JAK enzymes by binding to the ATP-binding site of the kinase domain, preventing ATP from binding and inhibiting downstream signaling pathways. JAKs are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-15, and interferons. By inhibiting JAKs, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide can reduce the production of these cytokines and suppress immune cell activation.
生化学的および生理学的効果
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-6. In vivo studies have shown that N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide can reduce inflammation and disease symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. The compound has also been shown to have immunosuppressive effects, reducing the activation and proliferation of T cells and B cells.
実験室実験の利点と制限
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has several advantages for use in lab experiments. The compound is relatively stable and can be synthesized in large quantities with high purity. It has been extensively characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. However, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide also has some limitations for use in lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the long-term effects of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide on immune function and inflammation. Additionally, there is interest in exploring the potential therapeutic applications of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide in clinical trials, in order to determine its potential as a therapeutic agent for autoimmune diseases.
合成法
The synthesis of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide involves several steps, including the reaction of 4-chloroaniline with pyrimidine-2-carboxylic acid to form a pyrimidine-2-yl-aniline intermediate. This intermediate is then reacted with 2-chloro-1-(sulfonyl)pyrrole to form the final product, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide. The synthesis of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has been optimized to improve yield and purity, and various analytical techniques have been used to characterize the compound.
科学的研究の応用
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit JAK enzymes, which are involved in cytokine signaling pathways that contribute to inflammation and immune cell function. By inhibiting JAKs, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide can reduce the production of pro-inflammatory cytokines and suppress immune cell activation, leading to a reduction in disease symptoms.
特性
IUPAC Name |
N-(4-chlorophenyl)-1-pyrimidin-2-ylpyrrole-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-4-6-12(7-5-11)18-22(20,21)13-3-1-10-19(13)14-16-8-2-9-17-14/h1-10,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYMDYNADUFXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

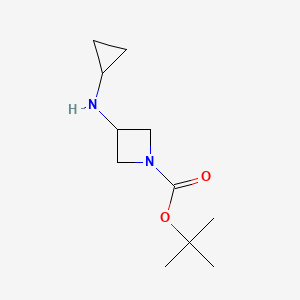
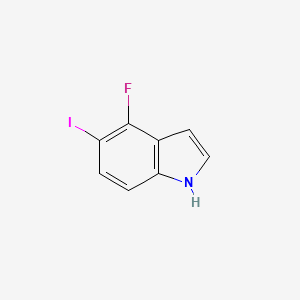
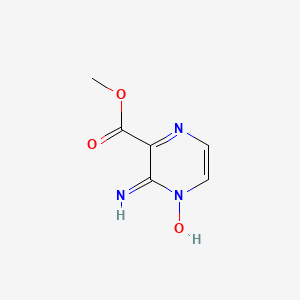
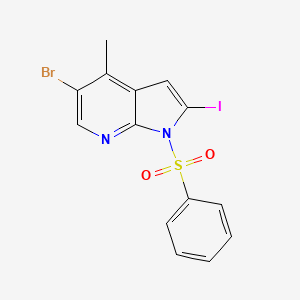
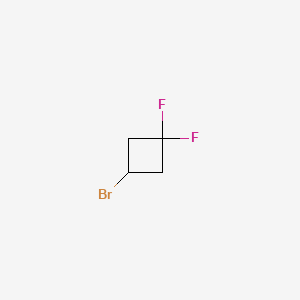
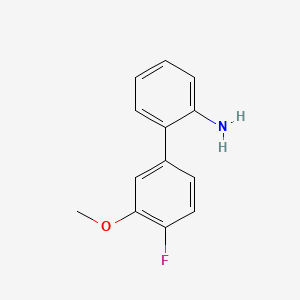
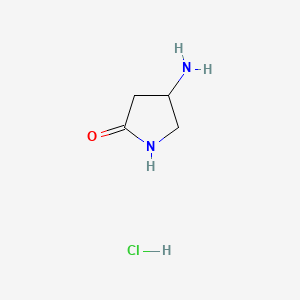

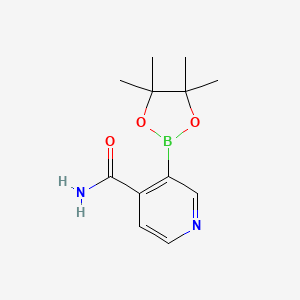
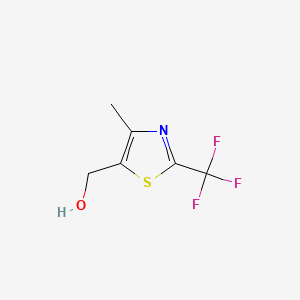
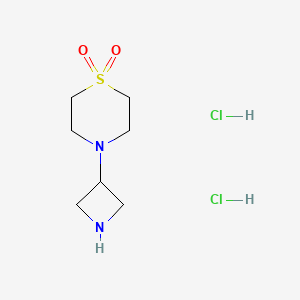
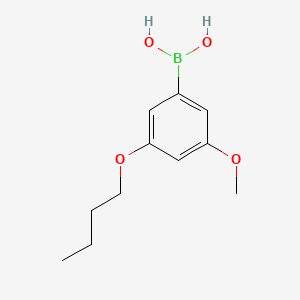
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
